molecular formula C12H14ClN3 B13614973 2-(tert-Butyl)-7-chloroquinazolin-4-amine

2-(tert-Butyl)-7-chloroquinazolin-4-amine

Cat. No.: B13614973
M. Wt: 235.71 g/mol
InChI Key: OSKAUAJNHFKGCA-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-7-chloroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a tert-butyl group at the second position and a chlorine atom at the seventh position of the quinazoline ring, along with an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-7-chloroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Chlorination: The chlorine atom can be introduced through electrophilic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amination: The amine group can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-7-chloroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like thiols, amines, and alkoxides, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2-(tert-Butyl)-7-chloroquinazolin-4-amine has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are of interest in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as therapeutic agents targeting various diseases.

    Industry: The compound is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-7-chloroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-4-aminobenzoic acid: Similar structure with a carboxylic acid group instead of a quinazoline ring.

    7-Chloroquinazolin-4-amine: Lacks the tert-butyl group.

    2-(tert-Butyl)-4-chloroquinazoline: Lacks the amine group.

Uniqueness

2-(tert-Butyl)-7-chloroquinazolin-4-amine is unique due to the combination of its tert-butyl, chlorine, and amine substituents on the quinazoline ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

2-tert-butyl-7-chloroquinazolin-4-amine

InChI

InChI=1S/C12H14ClN3/c1-12(2,3)11-15-9-6-7(13)4-5-8(9)10(14)16-11/h4-6H,1-3H3,(H2,14,15,16)

InChI Key

OSKAUAJNHFKGCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CC(=C2)Cl)C(=N1)N

Origin of Product

United States

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